molecular formula C18H13F3N2O3 B2850086 N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide CAS No. 2034337-75-0

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2850086
CAS No.: 2034337-75-0
M. Wt: 362.308
InChI Key: LBTHUPKCQTVKMH-UHFFFAOYSA-N
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Description

The compound “N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The furan and pyridine rings in the structure suggest that this compound might have interesting chemical properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the conjugated system of the benzamide and the pyridine ring. The electron-donating furan ring could potentially increase the electron density of the pyridine ring, affecting its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of a benzamide group could make this compound a solid at room temperature. The furan and pyridine rings could potentially make this compound slightly polar .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Research in organic synthesis has explored compounds with furan and pyridine rings, focusing on their synthesis, reactions, and potential as building blocks for more complex molecules. For instance, El’chaninov et al. (2017) discussed the synthesis and properties of compounds involving furan and pyridine structures, highlighting methodologies for creating diverse organic systems with potential applications in medicinal chemistry and materials science (El’chaninov & Aleksandrov, 2017).

Photophysical and Luminescent Properties

Compounds featuring pyridine rings have been investigated for their photophysical properties, such as aggregation-enhanced emission (AEE) and stimuli-responsive behaviors. Srivastava et al. (2017) detailed the synthesis of pyridyl substituted benzamides, noting their luminescent properties and potential for applications in sensing and material sciences due to their AEE behavior (Srivastava et al., 2017).

Potential Pharmacological Applications

While the focus was on excluding drug use, dosage, and side effects, research on similar structures provides a context for potential pharmacological applications. The design and synthesis of compounds with pyridine and furan elements often aim at exploring biological activities, such as enzyme inhibition or receptor binding, which are crucial in drug discovery processes. For example, Zhou et al. (2008) discussed the discovery of a compound with a pyridinyl structure for its histone deacetylase inhibitory activity, indicating the relevance of such structures in therapeutic agent development (Zhou et al., 2008).

Properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O3/c19-18(20,21)26-15-4-2-13(3-5-15)17(24)23-10-12-1-6-16(22-9-12)14-7-8-25-11-14/h1-9,11H,10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTHUPKCQTVKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=CN=C(C=C2)C3=COC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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